(s)-2,2,6-TRIMETHYL-PIPERAZINE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPNPEQMWQTSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for S 2,2,6 Trimethyl Piperazine
Enantioselective Synthesis Routes
Enantioselective strategies aim to directly produce the (S)-enantiomer, maximizing atomic efficiency and avoiding the need to separate unwanted stereoisomers. These methods often rely on chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral piperazines from unsaturated precursors like pyrazines or their partially reduced derivatives (tetrahydropyrazines). This method involves the use of a chiral transition metal catalyst, typically based on iridium, rhodium, or palladium, which facilitates the addition of hydrogen across a double bond in a stereocontrolled manner. dicp.ac.cnacs.orgthieme-connect.com
For the synthesis of (S)-2,2,6-trimethyl-piperazine, a plausible precursor would be a 2,2,6-trimethyl-tetrahydropyrazine or a related pyrazin-2-one. dicp.ac.cn The catalyst, featuring a chiral phosphine (B1218219) ligand, coordinates to the substrate and delivers hydrogen to one face of the molecule preferentially, leading to the desired (S)-configuration at the C6 stereocenter. acs.orgrsc.org The high-pressure hydrogenation of a suitable pyrazine (B50134) derivative in the presence of a chiral catalyst can yield the corresponding chiral piperazine (B1678402) with high enantiomeric excess (ee). dicp.ac.cnacs.org
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Pyrazine Derivatives
| Catalyst Precursor | Chiral Ligand | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [Pd(TFA)₂] | (S)-C3-TunePhos | 5,6-Disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | up to 90% | dicp.ac.cn |
| [Rh(cod)₂]BF₄ | (R,R)-(S,S)-i-BuTRAP | Tetrahydropyrazine-2-carboxamide | (S)-Piperazine-2-carboxamide | 97% | acs.org |
This table presents examples of catalyst systems used for analogous transformations, demonstrating the potential of the methodology for synthesizing chiral piperazines.
Stereocontrolled alkylation and cyclization represent a cornerstone in constructing the piperazine ring with defined stereochemistry. A key strategy for synthesizing polymethylated piperazines, including the (S)-2,2,6-trimethyl variant, involves an enantiospecific triflate alkylation. This approach utilizes readily available chiral starting materials to build the heterocyclic scaffold.
A notable synthesis begins with a chiral precursor, such as an amino alcohol derived from a natural amino acid like (S)-alanine. This precursor already contains the desired stereochemistry at what will become the C6 position. A sequence of protection and activation steps leads to a key intermediate, which then undergoes intramolecular cyclization. In one reported method, an enantiospecific triflate alkylation serves as the principal reaction to form the piperazine ring, ensuring the absolute stereochemistry is controlled throughout the synthesis. The gem-dimethyl group at the C2 position is typically installed on a pre-existing piperazine or piperazinone ring structure.
Another powerful method involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component. acs.org This modular approach allows for the construction of highly substituted piperazines with a high degree of regio- and stereochemical control under mild conditions. acs.org Similarly, iridium-catalyzed [3+3] cycloadditions of imines can produce C-substituted piperazines stereospecifically, yielding a single diastereomer. nih.gov
Table 2: General Strategy for Stereocontrolled Cyclization
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Chiral Pool Start | (S)-Alanine derivative | Introduce the C6 stereocenter. |
| 2 | Elaboration | N-protecting groups, alkylating agents | Build the linear diamine precursor. |
| 3 | Activation & Cyclization | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), Base | Form the piperazine ring via intramolecular alkylation. |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a derivative of (R)-phenylglycinol, could be attached to a glycine-equivalent fragment. nih.govnih.gov
The synthesis would proceed by constructing a piperazinone intermediate, where the chiral auxiliary shields one face of the molecule. Alkylation reactions to introduce the methyl groups would then occur with high diastereoselectivity. For instance, methylation of a piperazinone bearing a chiral auxiliary would preferentially form one diastereomer. Subsequent removal of the auxiliary and reduction of the carbonyl group would yield the enantiomerically enriched piperazine. nih.gov
Table 3: Chiral Auxiliary-Based Approach to Substituted Piperazines
| Step | Description | Example Auxiliary | Key Transformation | Stereochemical Control | Reference |
|---|---|---|---|---|---|
| 1 | Auxiliary Attachment | Evans Oxazolidinone | Acylation of the auxiliary with a glycine (B1666218) derivative. | N/A | wikipedia.org |
| 2 | Piperazinone Formation | Diamine precursor | Cyclization to form the piperazinone ring. | N/A | nih.gov |
| 3 | Diastereoselective Alkylation | Lithium diisopropylamide (LDA), Methyl iodide | Alkylation at C6 and C2 positions. | The auxiliary directs the approach of the electrophile. | nih.gov |
| 4 | Auxiliary Removal | Lithium hydroxide | Hydrolysis to cleave the auxiliary. | The newly formed stereocenters are retained. | wikipedia.org |
Diastereoselective Synthesis and Enantiomeric Resolution Techniques
An alternative to direct enantioselective synthesis is the preparation of a racemic or diastereomeric mixture of the target compound, followed by separation of the desired enantiomer.
Classical resolution is a robust technique for separating enantiomers of basic compounds like piperazines. The process involves reacting the racemic mixture of 2,2,6-trimethyl-piperazine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid. This reaction forms a pair of diastereomeric salts.
Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. One of the diastereomeric salts will typically crystallize preferentially from a suitable solvent, leaving the other in the mother liquor. The isolated, diastereomerically pure salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure this compound.
Table 4: General Protocol for Classical Resolution | Step | Procedure | Purpose | | :--- | :--- | :--- | | 1 | Salt Formation | Dissolve racemic piperazine and a single enantiomer of a chiral acid in a suitable solvent (e.g., ethanol, methanol). | To form a mixture of two diastereomeric salts. | | 2 | Fractional Crystallization | Cool the solution or slowly evaporate the solvent to induce crystallization. | To selectively crystallize one of the less soluble diastereomeric salts. | | 3 | Isolation | Filter the crystals and wash with a small amount of cold solvent. | To isolate the diastereomerically pure salt. | | 4 | Liberation of Enantiomer | Dissolve the pure salt in water and add a base (e.g., NaOH) to regenerate the free amine. | To break the salt and liberate the pure enantiomer. | | 5 | Extraction | Extract the free amine into an organic solvent, dry, and concentrate. | To isolate the final enantiopure piperazine. |
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. csfarmacie.cznih.gov This technique relies on the differential interaction of the two enantiomers with a chiral environment, leading to different retention times. eijppr.com
To separate a racemic mixture of 2,2,6-trimethyl-piperazine, the sample is injected into an HPLC system equipped with a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and effective for separating a broad range of chiral compounds. nih.goveijppr.com The mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326), carries the sample through the column. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer on the column than the other enantiomer, thus achieving separation. csfarmacie.cz This method is crucial for determining the enantiomeric purity of a sample and can also be scaled up for preparative separation. nih.gov
Table 5: Typical Setup for Chiral HPLC Resolution
| Parameter | Description |
|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) |
| Mobile Phase | Typically a non-polar solvent with a polar modifier (e.g., n-Hexane/Isopropanol mixture) |
| Detection | UV detector (if the compound or a derivative absorbs UV light) or Mass Spectrometer (LC-MS) |
| Principle of Separation | Differential transient diastereomeric interactions between enantiomers and the CSP. |
| Outcome | Two separate peaks in the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. |
Strategic Protecting Group Chemistry in the Synthesis of this compound
The asymmetric synthesis of complex molecules like this compound necessitates a sophisticated application of protecting group chemistry to ensure stereochemical control and to allow for the selective modification of functional groups. The strategic use of protecting groups is fundamental in preventing unwanted side reactions and in guiding the formation of the desired stereoisomers. In the synthesis of polysubstituted piperazines, particularly those with defined stereocenters, the choice of protecting groups, their sequence of introduction, and their selective removal are critical for the success of the synthetic route.
A key challenge in the synthesis of piperazine derivatives is the presence of two secondary amine functionalities, which often exhibit similar reactivity. Differentiating between these two nitrogens is crucial for constructing unsymmetrically substituted piperazines. This is typically achieved through the use of orthogonal protecting groups, which can be removed under distinct sets of conditions without affecting each other.
One of the reported syntheses of (S)-2,2,6-trimethylpiperazine employs an enantiospecific triflate alkylation as the key reaction to establish the required stereochemistry acs.org. This approach relies heavily on a carefully planned protecting group strategy to achieve the desired product with high enantiomeric purity. The synthesis starts from a readily available chiral precursor, and the protecting groups serve to mask the reactivity of the amine functionalities while the carbon skeleton of the piperazine ring is constructed.
The strategic use of different protecting groups allows for a modular approach to the synthesis, where different fragments of the molecule can be assembled sequentially. For instance, a common strategy involves the use of a Boc (tert-butyloxycarbonyl) group in conjunction with a benzyl (B1604629) (Bn) or a related benzylic protecting group. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenolysis. This orthogonality allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected.
In the context of synthesizing this compound, the choice of protecting groups also influences the conformational preferences of the intermediates, which can have a significant impact on the stereochemical outcome of key bond-forming reactions nih.gov. For example, the steric bulk of a protecting group can direct the approach of a reagent from a specific face of the molecule, thereby controlling the formation of new stereocenters.
The following table summarizes the protecting groups commonly employed in the synthesis of chiral substituted piperazines, including those relevant to the synthesis of this compound. The selection of a particular protecting group is dictated by the specific requirements of the synthetic route, including the reaction conditions of the subsequent steps and the desired final product.
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., triethylamine) | Strong acid (e.g., trifluoroacetic acid, HCl) | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, base | Hydrogenolysis (e.g., H₂, Pd/C) | |
| Bn (Benzyl) | Benzyl bromide, base | Hydrogenolysis (e.g., H₂, Pd/C) | |
| Tosyl (Ts) | Tosyl chloride, base | Strong acid or reductive conditions |
The successful synthesis of enantiomerically pure this compound is a testament to the power of strategic protecting group chemistry in modern organic synthesis. The ability to selectively protect and deprotect the nitrogen atoms of the piperazine core is a crucial element in the construction of this and other complex, biologically active molecules.
Advanced Stereochemical and Conformational Investigations of S 2,2,6 Trimethyl Piperazine
Absolute Configuration Assignment Methodologies
The determination of the precise three-dimensional arrangement of atoms, known as the absolute configuration, is fundamental in stereochemistry. For chiral molecules like (S)-2,2,6-trimethyl-piperazine, several methodologies are employed to assign the correct stereodescriptor (R or S) to each chiral center.
The most widely recognized method for assigning absolute configuration is the Cahn-Ingold-Prelog (CIP) priority rules . wikipedia.orgmasterorganicchemistry.com This system involves a stepwise process:
Priority Assignment: Each of the four atoms directly bonded to the chiral center is assigned a priority based on its atomic number. The atom with the highest atomic number receives the highest priority (1), and the atom with the lowest atomic number receives the lowest priority (4). chadsprep.com
Handling Ties: If two or more atoms directly attached to the chiral center are identical, the process continues outward along the substituent chains until a point of difference is reached. masterorganicchemistry.comchadsprep.com
Orientation: The molecule is then oriented in space so that the lowest-priority group (4) is pointing away from the observer. masterorganicchemistry.com
Determining R/S: With the molecule properly oriented, the direction from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is observed. If this direction is clockwise, the configuration is assigned as R (from the Latin rectus, for right). If the direction is counter-clockwise, the configuration is assigned as S (from the Latin sinister, for left). wikipedia.orgchadsprep.com
While the CIP rules provide a systematic nomenclature, experimental techniques are essential for the unambiguous determination of absolute configuration. X-ray crystallography is considered a definitive method, providing precise coordinates of each atom in the crystalline state, from which the absolute configuration can be directly observed. wikipedia.org However, this technique requires a suitable single crystal of the compound.
In cases where crystallography is not feasible, other advanced spectroscopic techniques can be employed. Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool. wikipedia.orgjasco-global.com By comparing the experimentally measured VCD spectrum to spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be confidently assigned. jasco-global.com Another modern technique is chiral tag molecular rotational resonance (MRR) spectroscopy , which involves creating diastereomeric complexes with a chiral tag molecule to determine the absolute configuration of the analyte. researchgate.net
Conformational Analysis and Dynamics of the Piperazine (B1678402) Ring System
The piperazine ring is not planar and, like cyclohexane (B81311), exists in various non-planar conformations. The most stable and predominant conformation is the chair conformation . nih.goved.ac.uk In this arrangement, the substituents on the ring carbons can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.
For substituted piperazines such as this compound, the substituents will generally prefer the more sterically favorable equatorial positions to minimize non-bonded steric interactions. However, the conformational landscape can be more complex. The piperazine ring can also adopt a higher-energy boat conformation . This conformation is often observed when the piperazine ring is part of a larger, constrained macrocyclic system or when it is coordinated to a metal ion. nih.gov
The piperazine ring is not static; it undergoes a dynamic process called ring inversion or ring flipping , where one chair conformation converts into another. In this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this interconversion can be studied using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy . researchgate.netresearchgate.net At room temperature, this inversion is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. nih.gov As the temperature is lowered, the rate of inversion slows, and separate signals for the axial and equatorial protons may be observed, allowing for the calculation of the activation energy of the process. researchgate.net
In certain substituted piperazines, intramolecular hydrogen bonding can further influence conformational preference, sometimes stabilizing a conformation where a substituent is in an axial position. nih.gov
Table 1: Conformational Preferences of the Piperazine Ring
| Conformation | Relative Energy | Key Features |
|---|---|---|
| Chair | Lowest (most stable) | Thermodynamically favored. Substituents prefer equatorial positions to minimize steric strain. nih.goved.ac.uk |
| Boat | Higher | Less stable than the chair. Can be populated in constrained systems or upon metal coordination. nih.gov |
| Twist-Boat | Intermediate | A flexible conformation that is an intermediate in the chair-to-chair interconversion pathway. |
Spectroscopic and Diffraction Techniques for Stereochemical Elucidation
A variety of powerful analytical techniques are used to unravel the complex stereochemistry of molecules like this compound, providing detailed information about both the absolute configuration and the conformational dynamics.
X-ray Diffraction stands as a primary tool for the unambiguous determination of molecular structure in the solid state. ed.ac.ukmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of all atoms, confirming the absolute configuration (if a heavy atom is present or anomalous dispersion is used), bond lengths, bond angles, and the preferred conformation of the piperazine ring in the crystal lattice. wikipedia.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution.
¹H and ¹³C NMR: These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants of the protons on the piperazine ring can give insights into the preferred conformation. nih.govrug.nl
Variable Temperature (VT) NMR: As mentioned previously, VT-NMR is crucial for studying dynamic processes like ring inversion. By recording spectra at different temperatures, the energy barriers for conformational changes can be determined. researchgate.netresearchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules in solution. jasco-global.com VCD measures the difference in absorbance of left and right circularly polarized infrared light for each vibrational mode of the molecule. arxiv.orgnih.gov The resulting VCD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum with quantum-chemical predictions for the possible stereoisomers, the absolute configuration can be determined. nih.gov
Table 2: Techniques for Stereochemical Elucidation
| Technique | Information Provided | Phase |
|---|---|---|
| X-ray Diffraction | Absolute configuration, bond lengths, bond angles, solid-state conformation. wikipedia.orged.ac.uk | Solid |
| NMR Spectroscopy | Solution-state conformation, dynamic processes (ring inversion), connectivity. nih.govresearchgate.net | Solution |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. wikipedia.orgjasco-global.com | Solution |
Lack of Specific Research Data on this compound in Asymmetric Catalysis and Ligand Design
General principles of chiral ligand design often emphasize the importance of a rigid scaffold, the strategic placement of stereogenic centers, and the nature of the coordinating atoms to effectively control the stereochemical outcome of a reaction. Chiral piperazine derivatives, in general, are recognized for their potential in forming stable complexes with transition metals and for their utility as organocatalysts. However, the specific design principles and synthetic strategies for ligands derived from this compound, as well as their subsequent applications, remain largely undocumented in the public domain.
Similarly, while asymmetric carbon-carbon bond forming reactions and enantioselective hydrogenations are cornerstone transformations in modern organic synthesis, there is a lack of specific examples and performance data for catalysts derived from this compound. The literature is rich with examples of other chiral ligands, such as those based on BINOL, BINAP, and various diamines, which have been successfully employed in these reactions. The unique structural features of this compound, including its gem-dimethyl substitution pattern, would be expected to impart distinct steric and electronic properties to a catalyst, yet detailed studies on these effects are not found.
Furthermore, the exploration of this compound as an organocatalyst, for instance in Brønsted base or chiral amine catalysis, also appears to be an under-researched area. The potential of its chiral backbone to induce stereoselectivity in various transformations has not been specifically reported.
S 2,2,6 Trimethyl Piperazine in Asymmetric Catalysis and Ligand Design
Role as an Organocatalyst in Stereoselective Transformations
Cooperative Catalytic Systems Incorporating Piperazine (B1678402) Derivatives
Cooperative catalysis, a strategy wherein two or more catalytic species work in concert to promote a chemical transformation with enhanced reactivity and selectivity, has emerged as a powerful tool in asymmetric synthesis. The incorporation of chiral piperazine derivatives into such systems can lead to novel and highly effective catalysts. These systems often involve a chiral piperazine-based ligand that complexes with one metal center, while a second metal or an organocatalyst activates another component of the reaction, leading to a synergistic effect.
While specific research detailing the application of (S)-2,2,6-trimethylpiperazine in cooperative catalytic systems is not extensively documented in publicly available literature, the principles of using chiral diamines in such systems are well-established. For instance, cooperative catalysis has been successfully employed in Ni/Cu dual-catalytic systems for the regio- and enantioselective propargylic alkylation of aldimine esters, achieving excellent yields and enantioselectivities of up to 99% ee. nih.gov Although not involving a piperazine ligand, this highlights the potential of dual metal systems where a chiral diamine could play a crucial role.
In a related context, simple, achiral piperazine has been demonstrated to be an effective ligand in palladium-catalyzed homocoupling reactions for the synthesis of bipyridines and their analogues. nih.gov The combination of Pd(OAc)₂ and piperazine efficiently catalyzed the homocoupling of azaarenyl halides, affording products in good to excellent yields. nih.gov This underscores the capability of the piperazine scaffold to act as a competent ligand in transition metal catalysis.
Furthermore, the concept of bifunctional acid-base catalysis has been explored using piperazine immobilized on graphene oxide. This heterogeneous catalyst, while not used in an asymmetric cooperative system, demonstrates the ability of the piperazine unit to participate in multicomponent reactions. beilstein-journals.org
The design of chiral ligands for cooperative catalysis often focuses on C₂-symmetric diamines. The synthesis of such ligands and their application in asymmetric reactions, like the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, have been reported, with some ligands inducing enantioselectivities up to 76% ee. researchgate.net These studies provide a framework for how a chiral piperazine like (S)-2,2,6-trimethylpiperazine could be envisioned to function in a cooperative setting.
The development of expanded ligands, where multiple metal-binding domains are linked by a metal-containing moiety, represents another facet of cooperative catalysis. rsc.org While current examples focus on ruthenium(II) complexes with terpyridine-based ligands, the concept could be extended to chiral piperazine derivatives to create novel metallosupramolecular catalysts.
The following table outlines representative examples of cooperative and related catalytic systems that, while not explicitly using (S)-2,2,6-trimethylpiperazine, illustrate the types of reactions where such a ligand could potentially be applied.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) | Reference |
| Pd(OAc)₂ / Piperazine | Homocoupling | Azaarenyl halides | Bipyridines | Good to Excellent | N/A | nih.gov |
| Ni/Cu Dual Catalysis | Propargylic Alkylation | Aldimine Esters | α-Quaternary Propargylated Amino Esters | Good | up to 99 | nih.gov |
| Chiral Ligands / Et₂Zn | Aldehyde Alkylation | Benzaldehyde, Diethylzinc | (R)-1-phenyl-1-propanol | 45-86 | up to 76 | researchgate.net |
Table 1: Examples of Cooperative and Related Catalytic Systems
While the direct application of (S)-2,2,6-trimethylpiperazine in cooperative catalytic systems remains an area ripe for exploration, the foundational research in related chiral diamines and piperazine-based ligands provides a strong indication of its potential. Future work in this area could involve the design and synthesis of novel bimetallic complexes featuring this specific piperazine derivative, aiming to unlock new reactivity and selectivity in asymmetric transformations.
S 2,2,6 Trimethyl Piperazine As a Chiral Building Block in Complex Molecular Architectures
Integration into Advanced Synthetic Intermediates and Scaffolds
The synthesis of enantiopure (S)-2,2,6-trimethyl-piperazine is a critical first step for its utilization as a chiral building block. An established method for its preparation involves an enantiospecific triflate alkylation as the key bond-forming step. This approach provides a reliable route to this and other 2,6-methylated piperazines with controlled absolute stereochemistry. researchgate.net The availability of such chiral building blocks is of significant importance to medicinal chemists for conducting structure-activity relationship (SAR) studies. researchgate.net
Once synthesized, this compound can be incorporated into larger, more complex molecules, functioning as a chiral scaffold. The piperazine (B1678402) ring itself is a common structural motif in pharmacologically active compounds. researchgate.net By introducing stereochemical complexity and specific substitution patterns, as in this compound, chemists can fine-tune the three-dimensional structure of a molecule to enhance its interaction with biological targets.
The integration of this chiral piperazine into advanced synthetic intermediates often involves standard organic transformations targeting the secondary amine functionalities. These reactions can include N-alkylation, N-acylation, and reductive amination, allowing for the attachment of a wide variety of functional groups and molecular fragments. The steric hindrance provided by the gem-dimethyl group at the C2 position and the methyl group at the C6 position can influence the regioselectivity and stereoselectivity of these subsequent reactions, providing a degree of control over the final molecular architecture.
| Property | Description | Reference |
| Synthesis Method | Enantiospecific triflate alkylation | researchgate.net |
| Key Feature | Chiral, stereochemically defined scaffold | researchgate.net |
| Common Reactions for Integration | N-alkylation, N-acylation, Reductive amination | General Organic Chemistry Principles |
| Influence of Substituents | Steric hindrance from methyl groups can direct subsequent reactions | General Organic Chemistry Principles |
Strategies for Constructing Stereochemically Defined Polycyclic Systems
While specific examples detailing the use of this compound in the construction of stereochemically defined polycyclic systems are not extensively documented in publicly available literature, its structural features suggest potential strategies for such applications. The inherent chirality and the defined spatial orientation of the substituents on the piperazine ring can be exploited to control the stereochemical outcome of intramolecular cyclization reactions.
One potential strategy involves the functionalization of the two nitrogen atoms of the this compound core with reactive tethers. These tethers, containing functionalities such as alkenes, alkynes, or other reactive groups, could then be induced to undergo intramolecular cyclization reactions, such as ring-closing metathesis, Diels-Alder reactions, or radical cyclizations. The stereochemistry of the piperazine ring would be expected to influence the facial selectivity of these reactions, leading to the formation of new stereocenters in a controlled manner.
Another approach could involve using the this compound moiety as a chiral template or auxiliary. In this scenario, the piperazine unit would be temporarily incorporated into a larger acyclic precursor. Subsequent diastereoselective cyclization reactions would be directed by the chiral environment of the piperazine. After the formation of the polycyclic system, the auxiliary could be cleaved to yield the desired enantiomerically enriched polycyclic molecule.
Although direct evidence is limited, the principles of asymmetric synthesis strongly support the potential of this compound as a valuable tool for constructing complex, stereochemically defined polycyclic architectures. Further research in this area would be necessary to fully explore and validate these synthetic strategies.
Precursors for Chemical Library Synthesis and Diversification
The structural attributes of this compound make it an excellent precursor for the synthesis of chemical libraries, particularly for drug discovery and the exploration of chemical space. The piperazine core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.org The use of a stereochemically defined and substituted piperazine like this compound allows for the creation of libraries with greater three-dimensional diversity compared to those based on achiral or simpler piperazine cores.
A key application of such chiral building blocks is in the construction of DNA-Encoded Chemical Libraries (DECLs). A study on the construction of a stereochemically diverse DECL utilized 24 enantiomerically pure trifunctional 2,6-di-substituted piperazines as central cores to generate a library of 77 million compounds. nih.gov While this study does not explicitly name this compound, it highlights the utility of such chiral piperazine scaffolds in generating vast and diverse chemical libraries. The defined stereochemistry of the core allows for precise control over the spatial arrangement of appended functionalities, which is crucial for probing interactions with biological targets.
The process of library diversification using this compound would typically involve a combinatorial approach. The two nitrogen atoms of the piperazine ring provide two points for diversification. A diverse set of building blocks, such as carboxylic acids (for acylation) or aldehydes/ketones (for reductive amination), can be systematically reacted with the piperazine scaffold to generate a large collection of unique compounds. The stereochemistry of the this compound core would be preserved throughout these transformations, resulting in a library of enantiomerically pure or enriched compounds.
| Library Synthesis Application | Description | Reference |
| Privileged Scaffold | The piperazine ring is a common motif in biologically active molecules. | rsc.org |
| DNA-Encoded Chemical Libraries (DECLs) | Chiral 2,6-disubstituted piperazines are used as central cores to create large and diverse libraries. | nih.gov |
| Diversification Strategy | Combinatorial functionalization of the two nitrogen atoms of the piperazine ring. | General Combinatorial Chemistry Principles |
| Advantage of Chirality | Provides greater three-dimensional diversity and stereochemical control in the resulting library. | nih.gov |
Computational and Theoretical Chemical Studies on S 2,2,6 Trimethyl Piperazine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of (S)-2,2,6-trimethyl-piperazine. irjweb.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. irjweb.comscirp.org
From these orbital energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a numerical basis for comparing the reactivity of different molecules under various conditions.
Table 1: Illustrative Global Reactivity Descriptors for a Piperazine (B1678402) Derivative Calculated at the B3LYP/6-31G(d) Level
| Parameter | Formula | Illustrative Value | Description |
| HOMO Energy (E_HOMO) | - | -6.75 eV | Indicates the electron-donating capacity. |
| LUMO Energy (E_LUMO) | - | -1.79 eV | Indicates the electron-accepting capacity. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.96 eV | Correlates with chemical stability and reactivity. irjweb.com |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.27 eV | Represents the escaping tendency of electrons. irjweb.com |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.48 eV | Measures resistance to change in electron distribution. irjweb.com |
| Global Softness (S) | 1 / (2η) | 0.20 eV⁻¹ | The reciprocal of hardness, indicating polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) | 3.67 eV | Quantifies the ability to accept electrons. irjweb.com |
Note: The values presented are representative examples for a generic piperazine derivative and serve to illustrate the output of quantum chemical calculations. Actual values for this compound would require specific computation.
These calculations are crucial for predicting how this compound will interact with other reagents. For instance, the locations of the HOMO and LUMO can suggest the most likely sites for nucleophilic or electrophilic attack, respectively, guiding synthetic strategies.
Molecular Modeling and Conformational Analysis Prediction
The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformations. Molecular modeling and conformational analysis are used to predict the most stable arrangements of the atoms in space and the energy barriers between them. nih.gov
The piperazine ring typically adopts a chair conformation to minimize angular and torsional strain. For this compound, the key variables are the axial or equatorial positions of the three methyl groups. Due to steric hindrance, substituents on a cyclohexane (B81311) or piperazine ring generally prefer the less crowded equatorial position.
In the case of this compound, the gem-dimethyl groups at the C2 position mean one methyl group is forced into an axial position. The single methyl group at the C6 position, however, has a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen on C2 and the axial C2-methyl group. Computational studies on related 2-substituted piperazines have shown a preference for the substituent to be in the axial position, which can be influenced by intramolecular hydrogen bonding in certain derivatives. nih.gov
A systematic conformational search, followed by geometry optimization and energy calculation (often using DFT or molecular mechanics), can identify the global minimum energy conformation and rank the relative stability of other low-energy conformers.
Table 2: Predicted Relative Energies of Chair Conformers for this compound
| Conformer | C6-Methyl Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| 1 (Lowest Energy) | Equatorial | 0.00 | ~98% |
| 2 | Axial | ~2.5 | ~2% |
Note: These are estimated values based on established principles of conformational analysis. The energy difference reflects the significant steric strain introduced by placing the C6-methyl group in an axial position.
Understanding the preferred conformation is vital, as the spatial arrangement of the nitrogen lone pairs and the methyl groups dictates the molecule's steric environment and its effectiveness as a chiral ligand or auxiliary in asymmetric synthesis.
Elucidation of Reaction Mechanisms and Transition State Geometries
Computational chemistry provides a powerful lens for viewing the entire course of a chemical reaction, from reactants to products. nih.gov For reactions involving this compound, computational methods can be used to map out the potential energy surface, identifying the lowest energy path and, most importantly, the geometry and energy of the transition state.
The transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's feasibility and rate. By calculating the transition state geometry, chemists can understand the key interactions that stabilize or destabilize this critical structure. For example, in a reaction where this compound acts as a nucleophilic catalyst, calculations could model the approach of the piperazine nitrogen to an electrophilic substrate, the subsequent bond formation, and the departure of a leaving group.
Computational studies have successfully elucidated mechanisms for complex reactions involving piperazine scaffolds, such as intramolecular palladium-catalyzed hydroaminations for the synthesis of 2,6-disubstituted piperazines. nih.gov These studies involve locating the transition state structures for each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination) to build a complete mechanistic picture.
Prediction of Stereoselectivity and Enantiomeric Excess through Computational Methods
A primary application for chiral molecules like this compound is in asymmetric synthesis, where they are used to control the stereochemical outcome of a reaction. Computational modeling is an increasingly accurate tool for predicting and explaining the origins of stereoselectivity. rsc.org
When this compound is used as a chiral auxiliary or as a ligand for a metal catalyst, it creates a chiral environment around the reaction center. A substrate can approach this chiral environment in different ways, leading to two or more diastereomeric transition states. These transition states will have different energies due to varying steric and electronic interactions.
The predicted enantiomeric or diastereomeric excess is determined by the energy difference (ΔΔG‡) between these competing transition states, as described by the Eyring equation. Even a small energy difference can lead to high selectivity. Computational methods can model these diastereomeric transition states and calculate their relative energies with high accuracy. rug.nl
For instance, if this compound were used as a chiral base in a deprotonation reaction, modeling would focus on the two transition states leading to the (R) and (S) products. The calculations would reveal how the methyl groups on the piperazine sterically block one face of the substrate, favoring approach from the other, less hindered face.
Table 3: Example of a Computationally Predicted Stereochemical Outcome
| Transition State | Product | Relative Free Energy (ΔG‡) | Predicted Ratio |
| TS-1 (Favored) | (R)-Product | 0.0 kcal/mol | 95 |
| TS-2 (Disfavored) | (S)-Product | +1.8 kcal/mol | 5 |
Note: The data is illustrative. A ΔΔG‡ of 1.8 kcal/mol at room temperature corresponds to an approximate enantiomeric ratio of 95:5. This demonstrates how computational energy differences can be used to predict enantiomeric excess.
These predictive capabilities allow for the rational design of catalysts and chiral auxiliaries, reducing the need for extensive experimental screening. rsc.org By understanding the structural factors that lead to high selectivity, new and more effective chiral ligands can be developed.
Advanced Characterization for Stereochemical Purity and Structural Confirmation
Chiral Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chiral chromatography is a cornerstone for the separation of enantiomers and the determination of their relative proportions, expressed as enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases (CSPs). These phases create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte exhibit different interaction energies, leading to differential retention times and, consequently, separation.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a versatile and widely used technique for the enantioselective analysis of a broad range of compounds, including piperazine (B1678402) derivatives. The selection of the CSP is critical and is often based on the functional groups present in the analyte. For a secondary amine like (s)-2,2,6-trimethyl-piperazine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. While specific application notes for this compound are not readily found in the public domain, the general methodology can be illustrated by the separation of other chiral piperazines. For instance, a Chiralpak IG-3 column has been successfully used for the enantiomeric separation of sertraline, a complex molecule containing a piperazine moiety. nih.gov
A typical chiral HPLC method development for this compound would involve screening various polysaccharide-based columns with different mobile phase compositions, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine (B46881) or trifluoroacetic acid) to improve peak shape and resolution.
Interactive Data Table: Illustrative Chiral HPLC Method Parameters for Piperazine Derivatives
| Parameter | Typical Value/Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210-230 nm |
| Temperature | 20-40 °C |
Chiral Gas Chromatography (GC):
For volatile compounds like this compound, chiral GC offers high resolution and sensitivity. chromatographyonline.com Cyclodextrin-based CSPs are particularly common for the enantioseparation of amines and other small chiral molecules. gcms.czresearchgate.net The analyte may require derivatization, for example, by acylation, to improve its volatility and interaction with the CSP.
The separation mechanism in chiral GC with cyclodextrin (B1172386) phases involves the formation of inclusion complexes, where the enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to different retention times. nih.gov
Interactive Data Table: Illustrative Chiral GC Method Parameters for Volatile Amines
| Parameter | Typical Value/Condition |
| Column | Cyclodextrin-based CSP (e.g., Chiraldex series) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized gradient for resolution |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., Chiral Shift Reagents, NOESY)
NMR spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, specific NMR techniques can be employed to differentiate between enantiomers and to determine the relative and absolute configuration of chiral centers.
Chiral Shift Reagents:
In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (CSR), typically a lanthanide complex with a chiral ligand, can induce diastereomeric interactions with the enantiomers of the analyte. libretexts.org This results in the formation of transient diastereomeric complexes that have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. libretexts.org The magnitude of the induced shift difference (ΔΔδ) is dependent on the nature of the CSR, the analyte, and the solvent.
For this compound, the nitrogen atoms can coordinate with the lanthanide metal center of the CSR. A study on the chiral discrimination of piperidines and piperazines demonstrated the use of (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral solvating agent, which protonates the amine and forms distinct complexes with each enantiomer, observable in both ¹H and ¹³C NMR spectra. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY):
NOESY is a 2D NMR technique that provides information about the spatial proximity of protons within a molecule. arxiv.org It detects through-space correlations, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information is invaluable for determining the relative stereochemistry and conformational preferences of a molecule. nih.govresearchgate.net
For this compound, a NOESY experiment could reveal correlations between the protons of the methyl groups and the protons on the piperazine ring. The specific pattern of these correlations would be characteristic of the cis or trans relationship of the substituents and the preferred chair conformation of the piperazine ring. For example, a strong NOE between an axial proton and an axial methyl group on the same side of the ring would provide clear evidence for their relative stereochemistry.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration
VCD and ECD are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. nih.gov They measure the differential absorption of left and right circularly polarized light by a chiral sample. ic.ac.uk
Vibrational Circular Dichroism (VCD):
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions in a molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be unambiguously determined. youtube.com If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration is that used in the calculation. researchgate.net
While no specific VCD studies on this compound have been reported, the technique has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including complex natural products and pharmaceuticals. youtube.com
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions. doi.org The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the absolute configuration of the chromophore and its environment. Similar to VCD, the comparison of experimental ECD spectra with those predicted by theoretical calculations allows for the determination of the absolute configuration. ic.ac.uk For molecules like this compound that lack strong chromophores in the near-UV region, derivatization with a chromophoric group can be employed to facilitate ECD analysis. doi.org
Functionalization and Chemical Derivatization of the S 2,2,6 Trimethyl Piperazine Scaffold
The (S)-2,2,6-trimethyl-piperazine scaffold, with its unique chiral and sterically hindered structure, presents distinct opportunities and challenges for chemical modification. Functionalization strategies primarily target the nitrogen atoms (N-functionalization) or the carbon backbone (C-functionalization), enabling the synthesis of a diverse range of derivatives for various applications, including medicinal chemistry and catalysis.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel and Sustainable Synthetic Methodologies
The demand for enantiomerically pure chiral compounds, including (s)-2,2,6-trimethyl-piperazine, has spurred the development of more sustainable and efficient synthetic strategies. Future research is increasingly focused on "green" chemistry principles to minimize environmental impact and enhance economic viability. This includes the exploration of biocatalytic methods, the use of environmentally benign solvents, and the development of catalytic processes that reduce waste and energy consumption.
Key areas of development include:
Enzymatic Resolutions: Utilizing enzymes for the kinetic resolution of racemic mixtures of trimethyl-piperazine offers a highly selective and environmentally friendly alternative to traditional chemical methods.
Flow Chemistry in Synthesis: Continuous flow processes are being investigated to enable safer, more efficient, and scalable production of piperazine (B1678402) derivatives. nih.gov These systems allow for precise control over reaction parameters, leading to higher purity and yields. nih.gov
Expansion of Catalytic Scope to New Reaction Classes and Substrates
Derivatives of this compound have shown significant promise as chiral ligands and catalysts in a variety of asymmetric transformations. A major thrust of future research is to broaden the scope of their catalytic applications to new and challenging reaction classes and a wider range of substrates.
Current and future research focuses on:
Novel Catalytic Systems: The design and synthesis of new chiral ligands based on the this compound framework are expected to unlock novel catalytic activities. nih.gov
Broader Substrate Compatibility: Research aims to develop catalysts that are effective for a more diverse array of substrates, including those with previously incompatible functional groups. nih.gov This will enhance the versatility and utility of these catalytic systems in organic synthesis.
New Reaction Types: Efforts are underway to apply these chiral catalysts to a wider range of asymmetric reactions beyond their current applications. This includes exploring their potential in C-H activation, photoredox catalysis, and other modern synthetic methodologies.
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of this compound-based chemistry into automated synthesis and flow chemistry platforms represents a significant step towards the rapid discovery and optimization of new chemical entities. syrris.com Automation offers numerous advantages, including increased reproducibility, higher throughput, and the ability to perform complex multi-step syntheses with minimal manual intervention. syrris.com
Key aspects of this integration include:
High-Throughput Screening: Automated platforms facilitate the rapid synthesis and screening of libraries of compounds derived from this compound, accelerating the discovery of new catalysts and biologically active molecules. syrris.com
Flow Chemistry: Continuous flow reactors are being employed for the synthesis of piperazine derivatives, offering enhanced safety, scalability, and process control. nih.govbeilstein-journals.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.org
Machine Learning and Optimization: The use of machine learning algorithms in conjunction with automated systems can optimize reaction conditions in real-time, leading to improved yields and selectivity. syrris.comnih.gov These "self-optimizing" platforms can explore a vast reaction space to identify the most efficient synthetic routes. nih.gov
Design of Next-Generation Chiral Scaffolds Based on Piperazine Core Structures
The piperazine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net Building upon the foundation of this compound, researchers are designing next-generation chiral scaffolds with enhanced properties and functionalities.
Future design strategies involve:
Conformational Rigidity: Introducing conformational constraints into the piperazine ring can lead to more selective interactions with biological targets.
Novel Substituent Patterns: The exploration of new substitution patterns on the piperazine core can modulate the steric and electronic properties of the molecule, leading to improved catalytic performance or biological activity.
Bioisosteric Replacement: Replacing parts of the piperazine scaffold with other chemical groups that have similar physical or chemical properties can lead to the discovery of new compounds with improved pharmacokinetic profiles.
Radioprotective Agents: Recent studies have highlighted the potential of novel piperazine derivatives as effective radioprotective agents with superior safety profiles compared to existing compounds like amifostine. nih.gov Further development in this area could lead to safer and more effective countermeasures against the harmful effects of ionizing radiation. nih.gov
Q & A
Basic Research Questions
Q. What are the established asymmetric synthesis methods for (S)-2,2,6-trimethylpiperazine, and how do they ensure enantiomeric purity?
- Methodological Answer : The enantioselective synthesis of (S)-2,2,6-trimethylpiperazine relies on stereospecific triflate alkylation and Mitsunobu cyclization. For example, methyl (S)-(-)-lactate serves as a chiral starting material, undergoing triflation followed by alkylation with 2,6-lutidine to yield the piperazine backbone. Enantiopurity (>98% ee) is achieved via enantiospecific alkylation and confirmed by GLC analysis of Mosher amide derivatives .
Q. How is structural characterization of (S)-2,2,6-trimethylpiperazine performed to confirm stereochemistry and purity?
- Methodological Answer : Advanced NMR (¹H, ¹³C) and X-ray crystallography are critical for confirming stereochemistry. For instance, the diastereomeric excess of intermediates is validated using chiral derivatizing agents like (S)-Mosher acid. Optical rotation measurements ([α]²⁵D) and chromatographic techniques (e.g., chiral GLC) further verify enantiomeric purity .
Q. What role does (S)-2,2,6-trimethylpiperazine play in medicinal chemistry research?
- Methodological Answer : The compound serves as a chiral building block for bioactive molecules. Its rigid piperazine core is utilized in designing ligands for G-protein-coupled receptors (GPCRs) or enzyme inhibitors. For example, derivatives of methylated piperazines are explored for their conformational effects on receptor binding affinity in preclinical models .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric purity data during asymmetric synthesis?
- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from incomplete stereochemical control during alkylation. To address this, iterative optimization of reaction conditions (e.g., temperature, catalyst loading) is recommended. Cross-validation using multiple analytical methods (e.g., chiral HPLC, polarimetry) ensures data reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
